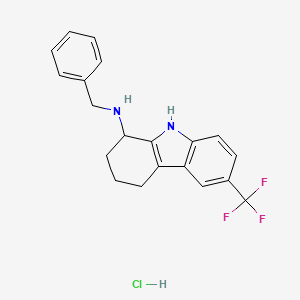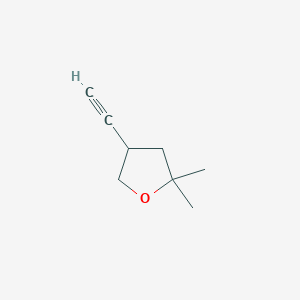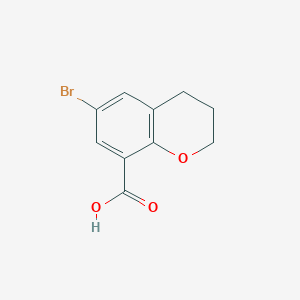
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethan-1-amine is an organic compound with the molecular formula C12H17N It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and an ethanamine group is attached to the second carbon of the tetrahydronaphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reduction of 1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of naphthalene derivatives followed by amination. The process typically requires high-pressure hydrogenation reactors and catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) .
化学反応の分析
Types of Reactions: 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form more saturated amines using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: More saturated amines.
Substitution: Various substituted amines depending on the reagents used.
科学的研究の応用
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral ligands.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine: A structural isomer with the amine group attached to the first carbon of the tetrahydronaphthalene ring.
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethanol: An alcohol derivative with a hydroxyl group instead of an amine group.
1,2,3,4-Tetrahydro-1-naphthylamine: A related compound with the amine group directly attached to the naphthalene ring.
Uniqueness: 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC名 |
1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanamine |
InChI |
InChI=1S/C12H17N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-5,9,11H,6-8,13H2,1H3 |
InChIキー |
SNGPFEAJYGCEMW-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCC2=CC=CC=C2C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459207.png)

![tert-butyl N-{2-[(piperidin-4-yl)formamido]ethyl}carbamate hydrochloride](/img/structure/B13459213.png)

![2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride](/img/structure/B13459228.png)


![9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate](/img/structure/B13459250.png)
![6-Aminothieno[3,2-b]pyridin-7-ol](/img/structure/B13459257.png)



![Methyl imidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459276.png)

